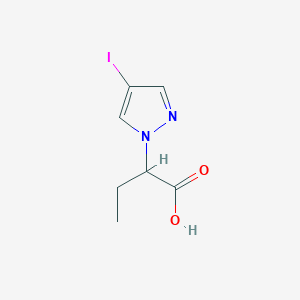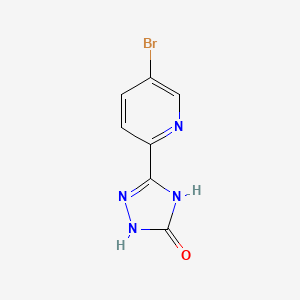![molecular formula C19H15ClN4OS2 B2470538 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-44-5](/img/structure/B2470538.png)
3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule with significant potential in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazol-2(3H)-one moiety, a triazole ring, and functional groups such as allylthio and chlorophenyl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting with the preparation of intermediate compounds. Key steps include the formation of the triazole ring, chlorophenyl substitution, and incorporation of the benzo[d]thiazol-2(3H)-one.
Formation of Triazole Ring: : The triazole ring can be synthesized using a cyclization reaction involving an alkyne and an azide under copper-catalyzed conditions.
Chlorophenyl Substitution: : Introduction of the 3-chlorophenyl group can be achieved via electrophilic aromatic substitution.
Incorporation of Benzo[d]thiazol-2(3H)-one: : The final step involves coupling the triazole intermediate with benzo[d]thiazol-2(3H)-one using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Scaling up to industrial production involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow processes and automated reactors are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents.
Reduction: : Reduction reactions can be performed using agents like sodium borohydride.
Substitution: : The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chlorine position.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific fields due to its unique chemical properties.
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: : Explored for its therapeutic potential against certain diseases due to its triazole ring, known for antifungal and antibacterial activities.
Industry: : Employed in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.
Signal Transduction: : Can modulate cellular signaling pathways, leading to altered cellular responses.
Receptor Binding: : Binds to receptors on cell surfaces, influencing cellular activity.
Comparación Con Compuestos Similares
Similar Compounds
3-((5-(methylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(ethylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Uniqueness
The presence of the allylthio group and its specific configuration sets it apart from other compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
There you have it—a detailed exploration of 3-((5-(allylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one! Fascinating stuff, right?
Propiedades
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-2-10-26-18-22-21-17(24(18)14-7-5-6-13(20)11-14)12-23-15-8-3-4-9-16(15)27-19(23)25/h2-9,11H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTJDODVJHXWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)
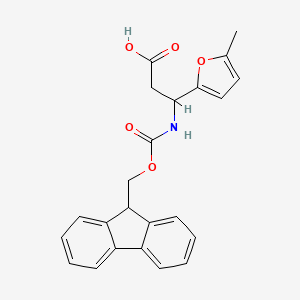
![6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2470460.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

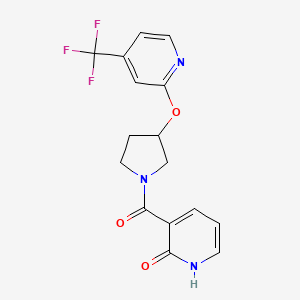

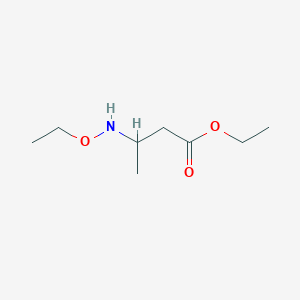
![4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
